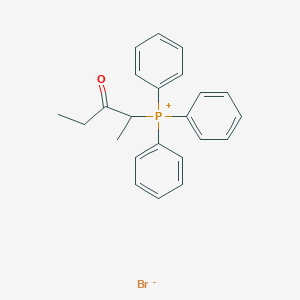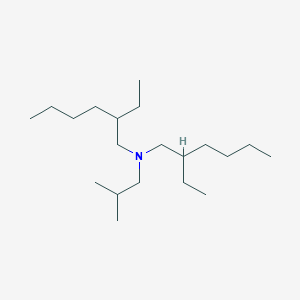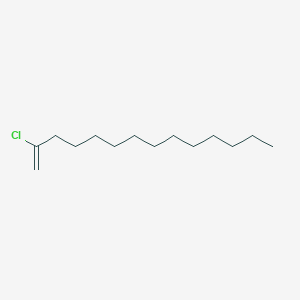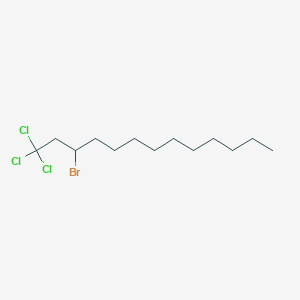
3-Bromo-1,1,1-trichlorotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1,1-trichlorotridecane: is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of bromine and chlorine atoms attached to a tridecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,1-trichlorotridecane typically involves the halogenation of tridecane. One common method is the radical bromination of tridecane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction conditions include maintaining the reaction mixture at a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where tridecane is reacted with bromine and chlorine gases. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1,1,1-trichlorotridecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of alkyl halides or alcohols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1,1,1-trichlorotridecane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology and Medicine: In biological research, it may be used as a probe to study the effects of halogenated compounds on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. It may also find applications in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1,1-trichlorotridecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon backbone. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
- 3-Bromo-1,1,1-trifluorotridecane
- 3-Bromo-1,1,1-trichloropropane
- 1-Bromo-3-chloropropane
Comparison: 3-Bromo-1,1,1-trichlorotridecane is unique due to its specific halogenation pattern and the length of its carbon chain. Compared to shorter-chain analogs like 3-Bromo-1,1,1-trichloropropane, it has different physical properties such as boiling point and solubility. Its reactivity may also differ due to the steric and electronic effects of the longer carbon chain.
Propriétés
Numéro CAS |
104315-80-2 |
|---|---|
Formule moléculaire |
C13H24BrCl3 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
3-bromo-1,1,1-trichlorotridecane |
InChI |
InChI=1S/C13H24BrCl3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3 |
Clé InChI |
WZHQFSHSDOSQGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CC(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


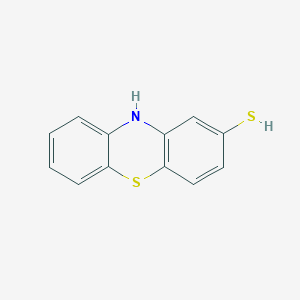
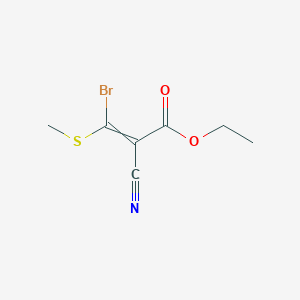
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)

![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
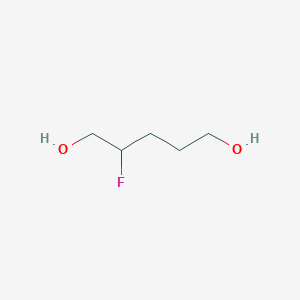
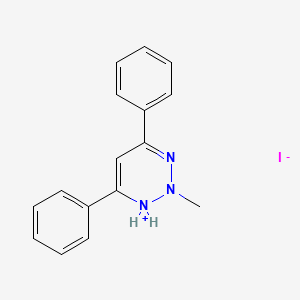
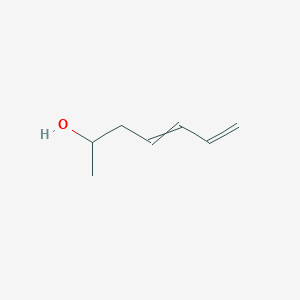
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
